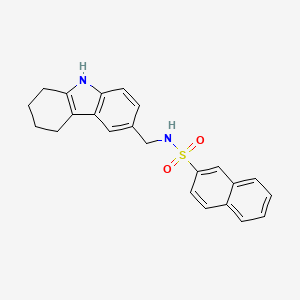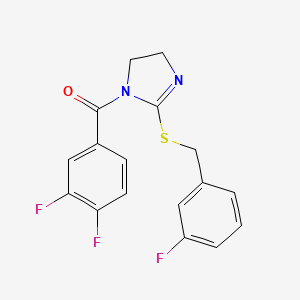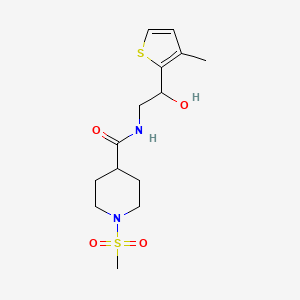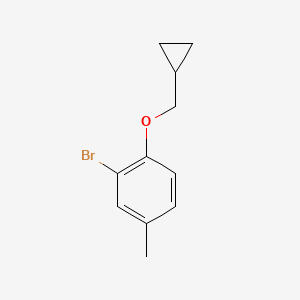
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide, also known as NCX-4040, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s unique structure and functional groups make it a promising candidate for drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific regions of the molecule, they can create derivatives with enhanced bioactivity, such as antitumor, antimicrobial, or antidiabetic properties .
Anti-Inflammatory Therapies
Given the compound’s sulfonamide moiety, it may exhibit anti-inflammatory effects. Scientists investigate its interactions with inflammatory pathways, aiming to develop targeted therapies for chronic inflammatory diseases. The chemokine CC receptor subtype 2 (CCR2) is of particular interest, as it plays a crucial role in inflammation-related conditions .
Antimicrobial Agents
The compound’s core structure—6,7,12,13-tetrahydro-5H-cyclohepta[2,1-b:3,4-b’]diindole—has potential as an antimicrobial agent. Researchers explore its activity against bacteria and fungi. By optimizing its chemical properties, they aim to create effective treatments for infectious diseases .
Anthelmintic Properties
Studies investigate whether this compound exhibits anthelmintic activity. Anthelmintics are drugs used to treat parasitic worm infections. By understanding its mechanism of action, researchers may identify new therapeutic options for combating helminth infections .
Neuroprotective Effects
Given its carbazole-based structure, researchers explore whether this compound has neuroprotective properties. Neuroprotection aims to prevent or slow down neurodegenerative diseases. Investigating its impact on neuronal health could yield valuable insights for therapeutic interventions.
Propiedades
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-28(27,19-11-10-17-5-1-2-6-18(17)14-19)24-15-16-9-12-23-21(13-16)20-7-3-4-8-22(20)25-23/h1-2,5-6,9-14,24-25H,3-4,7-8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTCAZLYLFHKHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2405364.png)



![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)

![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)


![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)